molecular formula C9H18BCl2N B14416217 Dichloro(2,2,6,6-tetramethylpiperidino)borane CAS No. 79855-29-1

Dichloro(2,2,6,6-tetramethylpiperidino)borane

Cat. No.: B14416217
CAS No.: 79855-29-1
M. Wt: 221.96 g/mol
InChI Key: KOQKPBPRWNAPJT-UHFFFAOYSA-N
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Description

Dichloro(2,2,6,6-tetramethylpiperidino)borane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a 2,2,6,6-tetramethylpiperidino group. Its structure imparts significant steric hindrance, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane typically involves the reaction of 2,2,6,6-tetramethylpiperidine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:

2,2,6,6-Tetramethylpiperidine+BCl3This compound\text{2,2,6,6-Tetramethylpiperidine} + \text{BCl}_3 \rightarrow \text{this compound} 2,2,6,6-Tetramethylpiperidine+BCl3​→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2,2,6,6-tetramethylpiperidino)borane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.

    Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.

    Complexation Reactions: It can form complexes with other Lewis bases due to the presence of the boron atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Complexation Reactions: These reactions often involve the use of ligands like phosphines or nitrogen-containing compounds.

Major Products Formed

    Substitution Reactions: Products include alkoxyboranes, aminoboranes, and thioboranes.

    Reduction Reactions: Reduced organic compounds, such as alcohols or amines.

    Complexation Reactions: Stable boron-ligand complexes.

Scientific Research Applications

Dichloro(2,2,6,6-tetramethylpiperidino)borane has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with biologically active molecules.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of Dichloro(2,2,6,6-tetramethylpiperidino)borane involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various chemical reactions, including complexation and catalysis. The steric hindrance provided by the 2,2,6,6-tetramethylpiperidino group enhances its selectivity and reactivity in these processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane.

    Lithium Tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.

    TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.

Uniqueness

This compound is unique due to its combination of steric hindrance and boron reactivity. This makes it a valuable reagent in selective organic transformations and complexation reactions, distinguishing it from other boron-containing compounds.

Properties

CAS No.

79855-29-1

Molecular Formula

C9H18BCl2N

Molecular Weight

221.96 g/mol

IUPAC Name

dichloro-(2,2,6,6-tetramethylpiperidin-1-yl)borane

InChI

InChI=1S/C9H18BCl2N/c1-8(2)6-5-7-9(3,4)13(8)10(11)12/h5-7H2,1-4H3

InChI Key

KOQKPBPRWNAPJT-UHFFFAOYSA-N

Canonical SMILES

B(N1C(CCCC1(C)C)(C)C)(Cl)Cl

Origin of Product

United States

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